N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring, along with the bromophenyl and methoxyphenyl groups, contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential . They have been associated with a wide range of therapeutic activities like antimicrobial , antifungal , antimycobacterial , analgesic, anti-inflammatory , and anticancer activity .
Mode of Action
1,3,4-thiadiazole derivatives are generally known to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Result of Action
It’s known that 1,3,4-thiadiazole derivatives have shown significant therapeutic potential , suggesting that they may have a beneficial effect at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the intermediate 5-(4-bromophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Shows potential as an anticancer agent due to its ability to disrupt DNA replication in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1,3,4-thiadiazol-2-amine
- N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
- N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of both bromophenyl and methoxyphenyl groups, which enhance its biological activity and specificity. The combination of these functional groups with the thiadiazole ring provides a distinct chemical structure that contributes to its diverse applications and potent biological effects .
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article presents a detailed review of its biological activity based on various studies, including in vitro assays and molecular docking analyses.
Chemical Structure and Properties
The molecular formula of this compound is C16H16BrN3OS, with a molecular weight of approximately 378.22 g/mol. The structure includes a thiadiazole ring, which is known for its pharmacological significance.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiadiazole derivatives. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species. For instance:
- Study Findings : In vitro tests demonstrated that derivatives of thiadiazole compounds effectively inhibited the growth of various microbial strains. The mechanism of action is believed to involve the disruption of bacterial lipid biosynthesis and interference with cellular functions .
Microbial Strain | Activity |
---|---|
Staphylococcus aureus | Inhibited |
Escherichia coli | Inhibited |
Candida albicans | Inhibited |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Lines Tested : The compound was tested against human breast adenocarcinoma (MCF7) and prostate cancer cell lines (PC3).
- Results : The Sulforhodamine B (SRB) assay indicated that the compound exhibits cytotoxic effects, with IC50 values suggesting potent activity against cancer cells. Notably, the presence of electron-withdrawing groups in the structure enhances its anticancer efficacy .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF7 | 15.5 | Significant inhibition |
PC3 | 12.0 | Significant inhibition |
The biological mechanisms underlying the activities of this compound are multifaceted:
- Molecular Docking Studies : These studies have elucidated the binding interactions between the compound and specific receptors involved in cancer cell proliferation and survival pathways. The binding affinity was found to be comparable to known anticancer agents like imatinib .
- Apoptosis Induction : Experimental data suggest that the compound triggers apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators such as cyclins and CDKs .
Case Studies
Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:
- Thiadiazole Derivatives Against Breast Cancer : A study demonstrated that certain derivatives showed enhanced antiproliferative effects on MCF7 cells compared to standard treatments, indicating a promising avenue for further research .
- Antimicrobial Efficacy in Clinical Isolates : Another research effort focused on clinical isolates from patients showed that thiadiazole compounds could effectively reduce microbial load in vitro, suggesting potential for clinical applications .
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c1-23-14-8-2-11(3-9-14)10-15(22)19-17-21-20-16(24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAJVECXJRZXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.